molecular formula C8H14N2O2 B13816412 Sydnone, 3-hexyl- CAS No. 30021-37-5

Sydnone, 3-hexyl-

Cat. No.: B13816412
CAS No.: 30021-37-5
M. Wt: 170.21 g/mol
InChI Key: USGVAFGQQJXFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Characteristics of Sydnones as Mesoionic Compounds

Sydnones are a prominent class of mesoionic compounds, which are dipolar, pseudo-aromatic heterocyclic chemical compounds. ijcrt.org These molecules possess a five-membered 1,2,3-oxadiazole (B8650194) core with a keto group at the 5-position. neliti.com A key feature of sydnones is their unique electronic structure, where positive and negative charges are delocalized across the ring, a characteristic that cannot be adequately represented by a single covalent structure. neliti.com This charge separation results in a large dipole moment. neliti.com

Historical Context and Evolution of Sydnone (B8496669) Research

The field of sydnone chemistry began in 1935 when John Campbell Earl and Alan W. Mackney at the University of Sydney synthesized the first sydnone, N-phenylsydnone. wikipedia.orgbenthamdirect.com Their method involved the cyclodehydration of N-Nitroso-N-phenylglycine using acetic anhydride (B1165640). wikipedia.org The name "sydnone" itself is a tribute to the University of Sydney where they were discovered. neliti.com

Initially, the structure of sydnones was a subject of debate. amazonaws.com However, by the 1940s, researchers concluded they were monocyclic, dipolar derivatives of oxadiazoles, leading to the coining of the term "mesoionic" to describe their unique electronic nature. Since their discovery, sydnones have been the subject of extensive research due to their interesting structural and chemical properties. neliti.comamazonaws.com Their ability to undergo 1,3-dipolar cycloaddition reactions has been a particularly fruitful area of investigation, allowing for the synthesis of various heterocyclic compounds like pyrazoles. benthamdirect.comresearchgate.net Over the decades, research has expanded to explore the synthesis of a wide array of sydnone derivatives and their applications in various fields, including medicinal chemistry. benthamscience.com

Rationale for Investigating Sydnone, 3-Hexyl- within Modern Organic Chemistry

The investigation of specific sydnone derivatives, such as Sydnone, 3-hexyl-, is driven by the desire to understand how different substituents influence the core properties of the sydnone ring. The "3-hexyl" designation indicates a hexyl group (a six-carbon alkyl chain) attached to the third position of the sydnone ring. ontosight.ai This alkyl substitution can significantly impact the compound's physical and chemical properties, such as its solubility, melting point, and reactivity. ontosight.ai

Attaching a non-polar hexyl group can enhance the lipophilicity of the molecule, which can be a desirable trait in medicinal chemistry for influencing how the molecule interacts with biological systems. ontosight.ai For instance, research on related compounds like 4,4'-Propylene-bis-3-hexyl-sydnone-5-imine hydrochloride has explored their interactions with phospholipids, suggesting potential applications as platelet aggregation inhibitors. nih.gov The synthesis and study of Sydnone, 3-hexyl- and its derivatives contribute to the broader understanding of structure-activity relationships within the sydnone family, potentially leading to the development of new materials and therapeutic agents. amazonaws.comontosight.ai

Chemical Profile of Sydnone, 3-hexyl-

PropertyValue
Molecular Formula C8H14N2O2
CAS Number 30021-37-5
Boiling Point 170-176 °C (at 0.43 Torr)

This table presents key chemical data for Sydnone, 3-hexyl-. lookchem.comchemicalbook.com

The synthesis of Sydnone, 3-hexyl- generally involves the reaction of a suitable precursor with a hexylating agent under specific conditions to achieve the desired product. ontosight.ai The introduction of the hexyl group is a critical step that imparts specific characteristics to the final molecule. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30021-37-5

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

3-hexyloxadiazol-3-ium-5-olate

InChI

InChI=1S/C8H14N2O2/c1-2-3-4-5-6-10-7-8(11)12-9-10/h7H,2-6H2,1H3

InChI Key

USGVAFGQQJXFPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[N+]1=NOC(=C1)[O-]

Origin of Product

United States

Synthetic Methodologies for Sydnone, 3 Hexyl and Analogues

Established Routes to N-Substituted Sydnones

The foundational chemistry for producing N-substituted sydnones was established decades ago and remains the most prevalent approach.

Cyclodehydration of N-Nitroso-N-Substituted Amino Acids

The classical and most common route to sydnones involves a two-step process starting from an N-substituted amino acid. rsc.orgcore.ac.uk The first step is the N-nitrosation of the secondary amine of the amino acid precursor. neliti.com This is typically achieved using nitrous acid, which can be generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. neliti.com

The resulting N-nitroso-N-substituted amino acid is then subjected to cyclodehydration to form the 1,2,3-oxadiazole (B8650194) ring characteristic of sydnones. neliti.comresearchgate.net This ring-closing reaction is an intramolecular condensation that eliminates a molecule of water. Historically, acetic anhydride (B1165640) was the reagent of choice for this dehydration step. neliti.com However, in modern synthesis, stronger dehydrating agents such as trifluoroacetic anhydride (TFAA) are often employed to increase the rate of cyclization and improve yields. rsc.orgneliti.com Other reagents, including thionyl chloride, have also been utilized for this transformation. neliti.com The mechanism involves the formation of a mixed anhydride intermediate, followed by a nucleophilic attack of the nitroso oxygen onto the activated carbonyl carbon to close the ring. neliti.com

Adaptation of General Sydnone (B8496669) Synthesis to 3-Hexylsydnone Precursors

To produce Sydnone, 3-hexyl-, the general synthetic strategy is adapted by starting with the appropriately substituted amino acid precursor, N-hexylaminoacetic acid. This precursor undergoes the same two-step reaction sequence described above.

First, N-hexylaminoacetic acid is treated with a nitrosating agent to yield N-nitroso-N-hexylaminoacetic acid. Subsequently, this N-nitroso intermediate is cyclized using a dehydrating agent like TFAA to furnish the target compound, Sydnone, 3-hexyl-. This approach ensures the hexyl group is installed at the desired N-3 position of the sydnone ring.

Table 1: Synthesis of Sydnone, 3-Hexyl- via Cyclodehydration

Precursor Reagents Product

Strategies for Incorporating the Hexyl Moiety

The introduction of the hexyl group is a critical step in the synthesis, and it is most efficiently accomplished before the formation of the mesoionic ring.

Pre-cyclization Hexylation Approaches

The most direct and widely used strategy involves synthesizing the N-hexyl substituted amino acid precursor before commencing the sydnone ring formation. The key starting material, N-hexylaminoacetic acid, can be prepared through standard alkylation procedures. A common method is the reaction of hexylamine (B90201) with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions. The nucleophilic hexylamine displaces the halide to form the N-C bond, yielding the desired N-hexylaminoacetic acid.

This pre-cyclization approach is highly efficient as it builds the required carbon skeleton of the final molecule at an early stage, utilizing robust and well-understood reaction chemistry. The synthesis of related compounds, such as n-hexyl-3-n-hexylamino-4-phenoxy-5-sulphamyl-benzoate from 1-bromohexane, further illustrates the general applicability of introducing the hexyl group via nucleophilic substitution prior to subsequent transformations. prepchem.com

Table 2: Pre-cyclization Synthesis of N-Hexylaminoacetic Acid

Reactant 1 Reactant 2 Condition Product

Post-cyclization Functionalization at the N-3 Position

The alternative strategy of adding the hexyl group after the formation of the sydnone ring is not a commonly reported or viable method. The electronic nature of the sydnone ring dictates its reactivity, with a high negative charge density at the C-4 position, making it susceptible to electrophilic aromatic substitution. core.ac.ukneliti.com Conversely, the N-3 position does not readily participate in alkylation reactions. While N-alkylation is a known reaction for other heterocyclic systems, acs.org and specific derivatives like sydnone N-oxides can be methylated at a nitrogen atom, acs.org a general method for the N-alkylation of a pre-formed sydnone ring to introduce a group like hexyl has not been established. Synthetic efforts are therefore almost exclusively focused on the pre-cyclization hexylation route.

Synthesis of Sydnone, 3-Hexyl- Derivatives and Analogues

Once Sydnone, 3-hexyl- is synthesized, its structure can be further modified to create a range of derivatives and analogues. These modifications primarily occur at the C-4 position or through cycloaddition reactions involving the entire ring.

C-4 Position Functionalization

If the C-4 position of the 3-hexylsydnone ring is unsubstituted (i.e., bears a hydrogen atom), it serves as a reactive handle for various electrophilic aromatic substitution reactions. core.ac.uk

Halogenation: The C-4 proton can be replaced by halogens. Bromination and iodination are readily achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). rsc.orgrsc.org

Acylation: Friedel-Crafts type acylation can introduce acyl groups at the C-4 position. neliti.com

Cross-Coupling Reactions: The resulting 4-halosydnones are valuable intermediates for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. rsc.orgbeilstein-journals.org This allows for the formation of C-C bonds, connecting aryl, heteroaryl, or alkynyl moieties to the C-4 position of the 3-hexylsydnone core. beilstein-journals.org

Table 3: C-4 Functionalization of Sydnone, 3-Hexyl-

Reaction Type Reagent Example Product Type
Bromination N-Bromosuccinimide (NBS) 4-Bromo-3-hexylsydnone
Iodination N-Iodosuccinimide (NIS) 4-Iodo-3-hexylsydnone
Suzuki Coupling Arylboronic acid, Pd catalyst 4-Aryl-3-hexylsydnone

[3+2] Cycloaddition Reactions

Sydnones are mesoionic compounds that can function as 1,3-dipoles in cycloaddition reactions. libretexts.org Specifically, they undergo [3+2] cycloaddition (a type of Huisgen 1,3-dipolar cycloaddition) with dipolarophiles like alkynes. beilstein-journals.org The reaction of a sydnone with an alkyne typically requires heating in a high-boiling solvent like xylene and results in the formation of a pyrazole (B372694) ring with the extrusion of carbon dioxide. beilstein-journals.org

This reaction is a powerful tool for creating complex heterocyclic analogues. When an asymmetrical alkyne is used, two different regioisomers of the pyrazole product can be formed. beilstein-journals.org The regioselectivity can be influenced by the substituents on both the sydnone and the alkyne, as well as the reaction conditions. The use of copper(I) catalysis has been shown to improve regioselectivity in some cases. beilstein-journals.org For 3-alkylsydnones like 3-hexylsydnone, this reaction provides a pathway to a diverse library of 1,3-disubstituted pyrazoles.

Table 4: Examples of [3+2] Cycloaddition Reactions with N-Alkyl Sydnones and Alkynes

N-Substituent (R1) Alkyne Substituents (R2, R3) Conditions Product Yield (%) Ref
Methyl H, Phenyl Toluene, reflux, 24h 1-Methyl-5-phenylpyrazole 56 researchgate.net
Methyl H, COOMe Xylene, reflux, 15h 1-Methyl-5-methoxycarbonylpyrazole 62 researchgate.net

Table 5: Compound Names

Compound Name
Sydnone, 3-hexyl-
N-Hexylaminoacetic acid
N-Nitroso-N-hexylaminoacetic acid
Acetic anhydride
Trifluoroacetic anhydride (TFAA)
Thionyl chloride
Hexylamine
Chloroacetic acid
Bromoacetic acid
n-Hexyl-3-n-hexylamino-4-phenoxy-5-sulphamyl-benzoate
1-Bromohexane
4-Bromo-3-hexylsydnone
4-Iodo-3-hexylsydnone
4-Aryl-3-hexylsydnone
4-Alkynyl-3-hexylsydnone
N-Bromosuccinimide (NBS)
N-Iodosuccinimide (NIS)
Pyrazole
1-Methyl-5-phenylpyrazole
1-Methyl-5-methoxycarbonylpyrazole

Functionalization at the C-4 Position of the Sydnone Ring

The C-4 position of the sydnone ring is nucleophilic and readily undergoes electrophilic substitution, a characteristic that underscores the ring's aromaticity. core.ac.ukwright.edu This reactivity provides a powerful avenue for introducing a wide range of functional groups onto the 3-hexylsydnone core. Key methodologies include halogenation, acylation, and metallation, which in turn furnish versatile intermediates for further derivatization through cross-coupling reactions. core.ac.ukwhiterose.ac.uk

Electrophilic Aromatic Substitution:

Sydnones with a free C-4 position, such as 3-hexylsydnone, can participate in several classical electrophilic aromatic substitution reactions. core.ac.ukwright.edu

Halogenation: The introduction of a halogen atom at the C-4 position is a common transformation. Bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. core.ac.uk Chlorination is also readily accomplished. core.ac.uk The resulting 4-halosydnones are valuable precursors for cross-coupling reactions.

Acylation: While standard Friedel-Crafts conditions often fail due to the coordination of the Lewis acid with the exocyclic oxygen, acylation can be successfully performed. neliti.com For instance, using phosphorus pentoxide with a carboxylic acid allows for the synthesis of 4-acylsydnones. neliti.com The acetyl group has also been used as a blocking group to direct nitration to an attached aryl ring at the N-3 position, after which it can be removed via deacetylation. cdnsciencepub.com

Metallation: Sydnones can be metallated at the C-4 position. The reaction of 3-substituted sydnones with organolithium reagents, such as n-butyllithium, generates 4-lithiosydnone intermediates. ineosopen.org These lithiated species are highly reactive and can be trapped with various electrophiles. For example, reaction with trimethylchlorosilane yields 4-trimethylsilylsydnones. ineosopen.org

Cross-Coupling Reactions:

The functionalized sydnones obtained from the reactions above serve as key building blocks for constructing more complex molecules via metal-catalyzed cross-coupling reactions. whiterose.ac.uknih.gov This approach has been utilized to synthesize polysubstituted pyrazoles, where functionalization at the C-4 position of the sydnone precursor is a crucial step. whiterose.ac.uk

Reaction TypeReagents/ConditionsProduct TypeReference
BrominationN-Bromosuccinimide (NBS) or Br₂/Acetic Acid4-Bromo-3-hexylsydnone core.ac.uk
ChlorinationCl₂4-Chloro-3-hexylsydnone core.ac.uk
AcylationCarboxylic Acid / P₂O₅4-Acyl-3-hexylsydnone neliti.com
Lithiationn-Butyllithium3-Hexyl-4-lithiosydnone ineosopen.org
Silylation1. n-Butyllithium 2. Trimethylchlorosilane3-Hexyl-4-trimethylsilylsydnone ineosopen.org
Cycloaddition (from 4-functionalized sydnone)Alkynes, Cu(OAc)₂ or Cu(OTf)₂Polysubstituted Pyrazoles whiterose.ac.uk

Synthetic Strategies for Sydnone Methide Derivatives from 3-Hexylsydnone Precursors

Sydnone methides are a class of mesoionic compounds analogous to sydnones, but with an exocyclic carbon atom in place of the exocyclic oxygen. tu-clausthal.deresearchgate.netd-nb.info These compounds can be prepared from 3-substituted sydnone precursors, including 3-hexylsydnone, through a two-step synthetic sequence. tu-clausthal.deresearchgate.net

The general strategy involves the initial conversion of the sydnone into a more reactive intermediate, followed by reaction with a suitable carbon nucleophile. tu-clausthal.de

Activation of the Sydnone Ring: The sydnone precursor is first treated with trifluoromethanesulfonic anhydride (Tf₂O). This reaction converts the exocyclic oxygen into a good leaving group, forming a highly reactive O-triflylsydnone intermediate. tu-clausthal.deresearchgate.net

Nucleophilic Substitution: The O-triflylsydnone is then reacted in situ with the anion of an active methylene (B1212753) compound. tu-clausthal.deresearchgate.net Various carbon nucleophiles have been employed, generated from compounds such as malononitrile, methyl 2-cyanoacetate, and 2-(methylsulfonyl)acetonitrile, leading to a range of sydnone methide derivatives. tu-clausthal.deresearchgate.net

The resulting sydnone methides are stable, often colorful, crystalline solids. nih.gov This methodology provides a versatile route to new sydnone derivatives where the properties can be tuned by varying both the substituent at the N-3 position (e.g., a hexyl group) and the nature of the exocyclic carbon group. tu-clausthal.de

Sydnone Precursor (N-3 Substituent)Active Methylene Compound (Source of Z¹, Z²)Resulting Sydnone Methide (Exocyclic Substituents C=C(Z¹)(Z²))Reference
3-Alkyl/Aryl-sydnoneMalononitrileZ¹, Z² = CN tu-clausthal.deresearchgate.net
3-Alkyl/Aryl-sydnoneMethyl 2-cyanoacetateZ¹ = CN, Z² = COOMe tu-clausthal.deresearchgate.net
3-Alkyl/Aryl-sydnone3-OxobutanenitrileZ¹ = CN, Z² = COMe tu-clausthal.de
3-Alkyl/Aryl-sydnone2-(Methylsulfonyl)acetonitrileZ¹ = CN, Z² = SO₂Me tu-clausthal.deresearchgate.net

Reactivity and Mechanistic Investigations of Sydnone, 3 Hexyl

1,3-Dipolar Cycloaddition Reactions of Sydnone (B8496669), 3-Hexyl- ([3+2]CA)

The most characteristic reaction of sydnones is the 1,3-dipolar cycloaddition ([3+2]CA). beilstein-journals.orgwikipedia.org This type of reaction involves the combination of a 1,3-dipole (the sydnone) and a dipolarophile, which is typically an alkene or an alkyne, to form a five-membered ring. numberanalytics.comijrpc.comorganic-chemistry.org These reactions are powerful tools in organic synthesis for constructing heterocyclic systems. numberanalytics.compsu.edu The [3+2] cycloaddition of sydnones can be initiated either thermally or photochemically, leading to different reaction intermediates and products. beilstein-journals.org

Thermal [3+2] Cycloaddition Pathways

Under thermal conditions, sydnones like 3-hexyl-sydnone react as cyclic azomethine imines. beilstein-journals.org These reactions typically require heating in a suitable solvent, such as benzene, toluene, or xylene, for several hours.

The thermal [3+2] cycloaddition of sydnones with alkynes is a well-established method for synthesizing pyrazole (B372694) derivatives. When reacted with symmetrical alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), 3-substituted sydnones produce 1,3,4-trisubstituted or 1,3,4,5-tetrasubstituted pyrazoles in high yields. The reaction with less reactive dipolarophiles like diphenylacetylene (B1204595) has also been successfully demonstrated.

Similarly, the reaction of sydnones with alkenes leads to the formation of pyrazoline derivatives. beilstein-journals.org The general scheme for these reactions involves the sydnone acting as a 1,3-dipole, which adds across the double or triple bond of the dipolarophile to form the heterocyclic ring.

Table 1: Examples of Thermal [3+2] Cycloaddition Reactions of Sydnones Data based on general sydnone reactivity.

1,3-Dipole Dipolarophile Product Type
Sydnone Alkyne Pyrazole
Sydnone Alkene Pyrazoline

The regioselectivity of the [3+2] cycloaddition is a critical aspect, especially when using unsymmetrical alkynes or alkenes. numberanalytics.com The orientation of the dipole relative to the dipolarophile determines which of the possible regioisomers is formed. This selectivity is influenced by both electronic and steric factors of the substituents on both the sydnone and the dipolarophile. numberanalytics.comorganic-chemistry.org In many cases, thermal cycloadditions of sydnones with unsymmetrical alkynes can lead to a mixture of regioisomers, which has historically limited the synthetic utility of this method until the development of catalytic systems. organic-chemistry.org

Stereoselectivity is also a key consideration in these reactions. numberanalytics.comnumberanalytics.com The cycloaddition is a concerted, pericyclic process, meaning it occurs in a single transition state. numberanalytics.com This leads to a high degree of stereospecificity, where the stereochemistry of the reactants dictates the stereochemistry of the product. numberanalytics.com For instance, the reaction is suprafacial with respect to both components. organic-chemistry.org In the case of cycloadditions leading to bicyclic systems, endo and exo stereoisomers can be formed, with the endo product often being favored due to secondary orbital interactions. kharagpurcollege.ac.in

The [3+2] cycloaddition of sydnones is governed by principles of kinetic and thermodynamic control. nih.govnih.gov The reaction is typically exothermic, but often has a high activation energy barrier, necessitating elevated temperatures. organic-chemistry.org The formation of different regioisomers or stereoisomers can be under either kinetic or thermodynamic control. nih.govresearchgate.net Kinetically controlled reactions favor the product that is formed fastest (lowest activation energy), while thermodynamically controlled reactions favor the most stable product. researchgate.net In some cases, the initially formed kinetic product can rearrange to the more stable thermodynamic product upon prolonged heating or under specific reaction conditions. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to understand the reaction mechanisms and predict the kinetic and thermodynamic parameters of 1,3-dipolar cycloadditions. nih.govrsc.org

Regioselectivity and Stereoselectivity in Cycloadditions

Photochemical [3+2] Cycloaddition Pathways

Photochemical induction provides an alternative pathway for the [3+2] cycloaddition of sydnones. beilstein-journals.org Upon irradiation, sydnones can undergo a different mechanistic route compared to the thermal reaction. beilstein-journals.orglibretexts.org

The key feature of the photochemical pathway is the formation of a nitrile imine intermediate. beilstein-journals.orgias.ac.in Photolysis of the sydnone ring leads to the extrusion of carbon dioxide and the generation of a highly reactive nitrile imine. beilstein-journals.orgresearchgate.net This intermediate is a linear-type 1,3-dipole that can be represented by several resonance structures. psu.edu

These nitrile imines are versatile intermediates that readily participate in [3+2] cycloaddition reactions with various dipolarophiles. psu.eduresearchgate.net The existence of nitrile imines as transient species has been confirmed by flash photolysis studies, which show they have lifetimes in the millisecond range in fluid solutions at room temperature. ias.ac.in The rapid formation of the nitrile imine from the photoexcited sydnone suggests that other postulated intermediates, such as bicyclic diaziridines, are either very short-lived or not involved in the main reaction pathway. ias.ac.in The nitrile imine can then be trapped by a suitable dipolarophile, such as an alkene or alkyne, to yield the corresponding pyrazoline or pyrazole derivatives. beilstein-journals.org In the absence of a trapping agent, nitrile imines can undergo other reactions, such as dimerization or rearrangement. psu.edu

Influence of Light Wavelength and Reaction Conditions on Product Distribution

The photochemical behavior of sydnones is a well-documented area of study, where light serves as a crucial reagent to initiate reactions that are often inaccessible under thermal conditions. numberanalytics.combeilstein-journals.org The absorption of light, typically in the UV range, leads to the formation of an excited state which can then undergo various transformations. numberanalytics.comchemistrydocs.com For sydnones, photolysis is a key method to generate nitrile imine intermediates. beilstein-journals.orgbeilstein-journals.org

The process begins with the absorption of a photon, causing the sydnone ring to open and extrude carbon dioxide, yielding a highly reactive nitrile imine. beilstein-journals.orgnih.gov This intermediate can then be trapped by various dipolarophiles. The wavelength of the incident light is a critical parameter, as it must match the absorption spectrum of the sydnone to efficiently populate the excited state. numberanalytics.com The process of photolysis is often in competition with other photochemical transformations, such as the trans-cis isomerization if an appropriate substituent is present on the sydnone ring. beilstein-journals.org

While specific data on the influence of varying wavelengths on the product distribution for 3-hexyl-sydnone is not extensively detailed in the reviewed literature, general principles of photochemistry suggest that changing the wavelength could influence the efficiency of nitrile imine formation versus other competing photoprocesses. numberanalytics.combeilstein-journals.org The reaction conditions, including the choice of solvent and the concentration of trapping agents, also play a significant role in determining the final product distribution by influencing the stability and subsequent reaction pathways of the photogenerated nitrile imine.

ConditionInfluence on Reaction
Light Wavelength Must overlap with the sydnone's absorption spectrum to induce photolysis and formation of the nitrile imine intermediate. numberanalytics.combeilstein-journals.org
Solvent Can affect the stability and lifetime of the excited state and reactive intermediates. sphinxsai.com
Dipolarophile The nature and concentration of the trapping agent determine the structure of the final cycloaddition product. beilstein-journals.org

Mechanistic Elucidation of [3+2] Cycloadditions

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a hallmark reaction of sydnones, providing a powerful method for the synthesis of five-membered heterocyclic rings like pyrazoles. beilstein-journals.orglibretexts.org These reactions can be initiated either thermally or photochemically. beilstein-journals.orgresearchgate.net

Concerted versus Stepwise Mechanisms in Sydnone Cycloadditions

The mechanism of 1,3-dipolar cycloadditions has been a subject of extensive study, with the central question being whether the two new sigma bonds are formed simultaneously (a concerted mechanism) or sequentially (a stepwise mechanism involving a diradical or zwitterionic intermediate). sphinxsai.comresearchgate.net For most 1,3-dipolar cycloadditions, including those involving sydnones, a concerted mechanism is widely supported by experimental evidence. sphinxsai.comwhiterose.ac.uk

Key evidence for the concerted pathway includes:

Stereospecificity: The reaction is often stereospecific with respect to the dipolarophile, meaning the stereochemistry of the reactant is preserved in the product. This is a characteristic feature of concerted pericyclic reactions. sphinxsai.comlibretexts.org

Solvent Effects: The rates of many sydnone cycloadditions are not significantly influenced by solvent polarity, which argues against the formation of highly polar, charge-separated intermediates that would be stabilized by polar solvents. sphinxsai.com

Activation Parameters: The reactions typically have a highly negative entropy of activation, indicating a highly ordered transition state, which is consistent with a concerted process. sphinxsai.comresearchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, on related sydnone systems have located transition states corresponding to concerted cycloaddition processes. whiterose.ac.uknih.gov These calculations support a mechanism where the two new bonds form in a single, albeit potentially asynchronous, step. nih.gov While the concerted mechanism is generally favored, it is acknowledged that the degree of synchronicity can vary depending on the specific substituents on the sydnone and the dipolarophile. sphinxsai.com

Role of Frontier Molecular Orbitals in Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding and predicting the reactivity and regioselectivity of cycloaddition reactions. nih.govnumberanalytics.comnumberanalytics.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.com A smaller energy gap between the interacting HOMO and LUMO leads to a stronger stabilizing interaction and a faster reaction. nih.gov

In the context of sydnone [3+2] cycloadditions, two primary interactions are possible:

Type I: HOMO(sydnone) - LUMO(dipolarophile)

Type III: LUMO(sydnone) - HOMO(dipolarophile)

The dominant interaction depends on the relative energies of the frontier orbitals of the specific sydnone and alkyne involved. beilstein-journals.org The substituents on both the sydnone (like the 3-hexyl group) and the dipolarophile can significantly alter the HOMO and LUMO energy levels, thereby influencing the reaction rate and which FMO interaction controls the process. beilstein-journals.orgwhiterose.ac.uk

The regioselectivity of the cycloaddition is determined by the alignment of the atomic orbital coefficients of the interacting FMOs. sphinxsai.com The new bond preferentially forms between the atoms with the largest orbital coefficients on the HOMO and LUMO. sphinxsai.com For instance, in LUMO-controlled reactions (Type III), the regioselectivity can be low if the terminal orbital coefficients on the sydnone's LUMO are nearly identical. beilstein-journals.org DFT calculations have been employed to analyze the FMOs of sydnones and their transition states in cycloadditions, revealing that factors like π-π interactions and steric distortion in the transition state also play crucial roles in determining the final regiochemical outcome. acs.org

FMO Interaction TypeDescriptionControlling Factor
Type I Interaction between the HOMO of the sydnone and the LUMO of the dipolarophile.Favored with electron-rich sydnones and electron-poor dipolarophiles. beilstein-journals.org
Type III Interaction between the LUMO of the sydnone and the HOMO of the dipolarophile.Favored with electron-poor sydnones and electron-rich dipolarophiles. beilstein-journals.orgwhiterose.ac.uk

Ring Transformations and Rearrangement Reactions

Beyond cycloadditions, the sydnone ring can undergo transformations leading to different cyclic or acyclic structures.

Sydnone Ring-Opening Pathways

The sydnone ring can be opened under both thermal and photochemical conditions. beilstein-journals.org Photochemical ring-opening, as discussed previously, typically proceeds via extrusion of CO₂ to form a nitrile imine. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This process is believed to involve intermediates such as bicyclic lactone valence isomers (oxadiazabicyclo[2.1.0]pentanones), which can then fragment. researchgate.netpublish.csiro.au

Thermal decomposition can also lead to ring-opening. Flash vacuum pyrolysis (FVP) of related heterocyclic systems like tetrazoles can lead to the formation of nitrenes or diradicals through ring cleavage. acs.org The nitrile imines generated from sydnone photolysis can also undergo further rearrangements, for instance, to carbodiimides, potentially via short-lived imidoylnitrene intermediates. researchgate.net

Formation and Reactivity of Sydnone-Derived N-Heterocyclic Carbenes

A significant transformation of the sydnone ring involves its conversion into N-heterocyclic carbenes (NHCs). Deprotonation at the C4 position of a sydnone or a related sydnone imine generates an anion that can be represented by several resonance structures, including one that depicts it as an anionic N-heterocyclic carbene. nih.govd-nb.infonih.gov These are distinct from classical NHCs, being anionic and π-electron rich. nih.gov

The formation of these anionic NHCs is typically achieved by treating the sydnone derivative with a strong base, such as LiHMDS. d-nb.info The resulting carbene is a powerful nucleophile and has shown reactivity in a variety of transformations:

Trapping Reactions: The carbenes can be trapped by electrophiles. They react with elemental sulfur or selenium, followed by methylation, to yield stable thioethers and selenoethers. nih.govresearchgate.net They also form stable complexes with various metals, including mercury, gold, and rhodium. nih.govrsc.org

C-C Coupling: These sydnone-derived carbenes can participate in carbon-carbon bond-forming reactions, such as palladium- and copper-catalyzed couplings. nih.gov

The electronic properties of these NHCs are unique, with the carbene carbon atom showing a characteristic upfield shift in ¹³C NMR spectroscopy compared to classical NHCs. nih.gov This highlights their distinct electronic nature and potential for novel applications in catalysis and synthesis. scripps.edu

Other Relevant Reaction Pathways for Sydnone, 3-Hexyl-

Beyond the more commonly studied cycloaddition reactions, 3-hexyl-sydnone can participate in a variety of other chemical transformations. These pathways are crucial for the functionalization of the sydnone core and for understanding its stability and degradation patterns.

The distribution of charge and electron density within the 3-hexyl-sydnone ring governs its interaction with electrophiles and nucleophiles. The C-4 position is particularly noteworthy for its susceptibility to electrophilic attack, a characteristic feature of the sydnone family. innovareacademics.in

Electrophilic Aromatic Substitution:

The sydnone ring exhibits aromatic character, making it amenable to electrophilic aromatic substitution (EAS) reactions, primarily at the C-4 position. core.ac.ukresearchgate.net This reactivity is attributed to the significant partial negative charge residing at this carbon, which activates it towards electrophiles. core.ac.uk The general scheme for EAS at the C-4 position of 3-hexyl-sydnone is depicted below.

Halogenation: Sydnones, including 3-alkyl derivatives, readily undergo halogenation at the C-4 position. Various halogenating agents can be employed to introduce chloro, bromo, and iodo substituents. innovareacademics.inijcrt.org

Nitration: The introduction of a nitro group at the C-4 position can be achieved using standard nitrating agents.

Acylation: Friedel-Crafts acylation of sydnones can be challenging due to the potential for the Lewis acid catalyst to coordinate with the exocyclic oxygen atom, deactivating the ring. innovareacademics.in However, under specific conditions, such as using acetic anhydride (B1165640) with certain catalysts, C-4 acylation can be accomplished. core.ac.uk

A summary of typical electrophilic substitution reactions applicable to 3-alkyl-sydnones is provided in the table below.

Reaction Reagent(s) Product
BrominationBromine in acetic acid, NBS4-Bromo-3-hexyl-sydnone
ChlorinationN-Chlorosuccinimide (NCS)4-Chloro-3-hexyl-sydnone
IodinationIodine monochloride (ICl)4-Iodo-3-hexyl-sydnone
NitrationNitrating mixture (e.g., HNO₃/H₂SO₄)3-Hexyl-4-nitro-sydnone
AcylationAcetic anhydride, catalyst4-Acetyl-3-hexyl-sydnone

Nucleophilic Reactivity:

The sydnone ring is generally considered to be electron-rich and is therefore not highly susceptible to direct nucleophilic attack under normal conditions. The exocyclic oxygen atom at C-5 carries a significant negative charge, and the ring itself possesses delocalized π-electrons, which tend to repel nucleophiles.

However, nucleophilic reactions involving sydnones can occur under specific circumstances:

Reaction at the C-5 Position (after activation): The carbonyl group at C-5 can be activated towards nucleophilic attack. For instance, treatment of a sydnone with triflic anhydride (Tf₂O) can form a highly reactive sydnone-5-triflate intermediate. This intermediate can then undergo nucleophilic aromatic substitution (SNA) with amines to yield sydnonimines. rsc.org

Reactions involving substituents: Nucleophilic attack is more likely to occur on substituents attached to the sydnone ring, rather than on the ring itself. For example, in studies on 3-(3-pyridyl)sydnone, organometallic nucleophiles were found to add to the pyridyl ring rather than the sydnone ring. rsc.orgrsc.org

Deprotonation at C-4: The hydrogen atom at the C-4 position of a sydnone is acidic and can be removed by a strong base to form a sydnonyl anion. slideshare.net This anion is nucleophilic and can react with various electrophiles, providing an alternative route to C-4 functionalization.

The 3-hexyl-sydnone molecule can undergo both oxidative and reductive transformations, which often lead to the cleavage or modification of the heterocyclic ring.

Oxidation:

The sydnone ring is susceptible to oxidative cleavage by strong oxidizing agents. This process typically results in the formation of carbonyl compounds. For instance, the oxidation of 3-phenyl-4-methylsydnone with potassium permanganate (B83412) or hydrogen peroxide leads to the formation of acetophenone, indicating a cleavage of the sydnone ring and rearrangement. oup.com It is expected that 3-hexyl-sydnone would undergo a similar oxidative degradation, potentially yielding compounds derived from the hexyl group and fragments of the sydnone ring.

Oxidizing Agent Sydnone Substrate (Example) Major Product(s)
Potassium permanganate (KMnO₄)3-Phenyl-4-methylsydnoneAcetophenone
Hydrogen peroxide (H₂O₂)/Acetic acid3-Phenylsydnone (B89390)Benzaldehyde

Reduction:

The reduction of sydnones can proceed via different pathways depending on the reducing agent and reaction conditions.

Ring Cleavage to Hydrazines: A characteristic reaction of sydnones is their reduction to form substituted hydrazines. This transformation highlights the underlying amino acid structure from which sydnones are derived.

Reduction of Substituents: Milder reducing agents, such as sodium borohydride, may selectively reduce functional groups on substituents without affecting the sydnone ring itself. core.ac.ukwright.edu

Electrochemical Reduction: Studies on 3-aryl-4-bromo sydnones have shown that they can be electrochemically reduced. This process often involves the cleavage of the carbon-halogen bond and can lead to dimerization or further reduction of the sydnone ring.

Theoretical and Computational Chemistry Studies on Sydnone, 3 Hexyl

Electronic Structure and Bonding Analysis

The unique electronic nature of the sydnone (B8496669) ring is central to its chemistry. Computational methods are essential for elucidating the nuanced details of its structure and bonding, which cannot be adequately represented by a single classical Lewis structure.

Delocalization and Mesoionic Character of the Sydnone Core

Sydnones are a prominent class of mesoionic compounds. wikipedia.org A mesoionic compound is a dipolar, five- or six-membered heterocyclic molecule that cannot be represented by any single covalent structure but is well-stabilized by electron and charge delocalization. wikipedia.orginnovareacademics.inneliti.com The sydnone core consists of a 1,2,3-oxadiazole (B8650194) ring. innovareacademics.inneliti.com The defining characteristic of this system is the delocalization of a positive charge across the five atoms of the ring, which is balanced by a negative charge on the exocyclic oxygen atom at the C5 position. innovareacademics.inneliti.com

This charge separation and delocalization imparts a pseudo-aromatic character to the ring, leading to significant resonance energy and stability. innovareacademics.in Computational studies indicate that while sydnones are stabilized by this delocalization, they are technically nonaromatic. wikipedia.org The hexyl group at the N3 position of 3-hexyl-sydnone is a simple alkyl substituent and is not expected to fundamentally alter the core mesoionic and delocalized nature of the heterocyclic ring.

Orbital Analysis: HOMO-LUMO Energies and Character

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. The energies and spatial distributions of these orbitals determine how a molecule interacts with other reagents, particularly in cycloaddition reactions where sydnones are frequently employed. masterorganicchemistry.com

In general, the HOMO of a sydnone is associated with the π-system of the heterocyclic ring, making it the nucleophilic component in many reactions. The LUMO is also located on the ring, and its energy and the magnitude of its coefficients at different atomic centers (N2 and C4) influence the regioselectivity of cycloaddition reactions. beilstein-journals.orgnih.gov The energy gap between the HOMO and LUMO (Egap) is an indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. irjweb.com

Representative Frontier Orbital Energies for Sydnone Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational MethodReference
3-Methylsydnone (B1297535)-6.52-1.784.74DFT t-kougei.ac.jp
3-Methyl-4-fluorosydnone-6.70-2.144.56DFT t-kougei.ac.jp
3-(tert-Butyl)sydnone-6.43-1.714.72DFT t-kougei.ac.jp

Charge Distribution and Electrostatic Potentials

Computational analyses consistently show a distinct charge distribution within the sydnone ring. The exocyclic oxygen atom (O6) bears a significant partial negative charge, while the ring itself carries a delocalized positive charge. innovareacademics.inneliti.com More detailed calculations on model compounds like 3-methylsydnone and 3-phenylsydnone (B89390) reveal that the C5 atom is positively charged, while the ring atoms O1 and C4 are typically negative. innovareacademics.in The nitrogen atoms N2 and N3 are often calculated to be nearly neutral. innovareacademics.in

This charge distribution results in a high dipole moment and a very polarizable carbonyl group, which influences the molecule's physical properties and intermolecular interactions. innovareacademics.in The electrostatic potential map of a sydnone would show a region of high negative potential around the exocyclic oxygen, making it a prime site for interaction with electrophiles or Lewis acids. The hexyl group in 3-hexyl-sydnone, being a weakly electron-donating alkyl group, would have a minimal effect on this fundamental charge distribution.

Calculated Atomic Charges for 3-Methylsydnone
AtomCalculated ChargeReference
O1 (ring)Negative innovareacademics.in
N2 (ring)Neutral innovareacademics.in
N3 (ring)Neutral innovareacademics.in
C4 (ring)Negative innovareacademics.in
C5 (ring)Positive innovareacademics.in
O6 (exocyclic)-0.53 innovareacademics.in

Computational Mechanistic Studies

Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the mechanisms of reactions involving sydnones. They allow for the mapping of entire reaction pathways, including the identification of transient intermediates and high-energy transition states that are difficult or impossible to observe experimentally.

Density Functional Theory (DFT) Applications in Reaction Pathways

DFT has become a standard tool for investigating the mechanisms of organic reactions. utas.edu.auuctm.edu For sydnones, DFT calculations have been successfully applied to study their participation in [3+2] cycloaddition reactions with alkynes and arynes, as well as rearrangement reactions. beilstein-journals.orgresearchgate.netacs.orgchemrxiv.org These studies help to rationalize experimental outcomes, such as yield and regioselectivity, by providing detailed energetic and structural information about the reaction coordinates. beilstein-journals.orgacs.org

For example, DFT has been used to model the cycloaddition of polyaromatic sydnones with arynes to form heterohelicenes. acs.orgnih.gov These calculations elucidated the factors controlling the unexpected regioselectivity of the reaction. acs.org Similarly, DFT was employed to understand the mechanochemical rearrangement of 3-phenylsydnone into a 1,3,4-oxadiazolin-2-one, confirming the reaction pathway and the structures of key intermediates. researchgate.netchemrxiv.org Such computational approaches are directly applicable to predict and understand the reactivity of 3-hexyl-sydnone in similar chemical transformations.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A critical aspect of computational mechanistic studies is the localization of transition states (TS) and the analysis of the reaction pathway connecting reactants to products. acs.org The transition state is the highest energy point along the reaction coordinate, and its structure and energy (the activation energy) determine the rate and feasibility of a reaction. acs.org

In the DFT study of heterohelicene synthesis from sydnones and arynes, researchers located the transition states for the two possible regioisomeric pathways of the [3+2] cycloaddition. acs.orgnih.gov The calculated difference in activation free energy (ΔΔG‡) between the two transition states correctly predicted the experimentally observed product ratio. acs.org The analysis revealed that the regioselectivity was governed by a combination of factors, including primary orbital interactions (HOMO-LUMO overlap), stabilizing non-covalent interactions (such as π-π stacking and C-H···π interactions), and the degree of distortion from coplanarity in the transition state structure. acs.org

Following the reaction pathway downhill from the transition state in both directions confirms that it connects the correct reactants and products; this process is known as Intrinsic Reaction Coordinate (IRC) analysis. While not always explicitly named, this analysis is fundamental to confirming a calculated transition state and understanding the full energy profile of a reaction. acs.org These computational techniques provide a powerful framework for predicting the regiochemical outcomes of reactions involving 3-hexyl-sydnone.

Activation Energies and Reaction Enthalpies

Theoretical studies focusing on the activation energies and reaction enthalpies of reactions involving sydnones, including 3-hexyl-sydnone, provide crucial insights into their reactivity. The activation energy (Ea) represents the minimum energy required for a reaction to occur, while the reaction enthalpy (ΔH) indicates the heat change during the reaction. libretexts.org

For instance, in [3+2] cycloaddition reactions, a common reaction type for sydnones, the activation energy is a key determinant of the reaction rate. beilstein-journals.org Computational methods, such as Density Functional Theory (DFT), are employed to calculate these parameters. Studies on similar mesoionic compounds show that the activation Gibbs free energy for cycloaddition reactions can be significant, influencing the feasibility of the reaction pathway. mdpi.com For example, the activation Gibbs free energy for the Diels-Alder reaction between butadiene and ethylene (B1197577) is reported to be 42.6 kcal·mol⁻¹ at 165 °C. mdpi.com The introduction of a catalyst can lower this activation energy, thereby increasing the reaction rate. libretexts.org

The reaction enthalpy helps to determine whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). In the context of cycloaddition reactions, they are often exothermic. For example, the Diels-Alder reaction of butadiene is strongly exothermic by -40 kcal·mol⁻¹. mdpi.com

Molecular Electron Density Theory (MEDT) for Understanding Reactivity and Selectivity

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the reactivity and selectivity of sydnones. mdpi.com This theory analyzes the changes in electron density during a chemical reaction, rather than focusing solely on molecular orbitals. The electronic structure of the sydnone ring, with its delocalized positive and negative charges, is central to its reactivity. innovareacademics.inwikipedia.org

MEDT studies on reactions involving similar heterocyclic compounds, like the domino reaction of N-phenyl iminoboranes with benzaldehyde, reveal that the reaction mechanism is driven by the electrophilic and nucleophilic interactions between the reactants. mdpi.com The analysis of the electron density at the critical points of the reaction path allows for a detailed understanding of bond formation and breaking. mdpi.com For sydnones, the high electron density at the C4 position makes it susceptible to electrophilic attack. innovareacademics.in

The regioselectivity observed in reactions such as the [3+2] cycloaddition of sydnones with alkynes can be explained using MEDT. beilstein-journals.orgnih.gov DFT calculations within the MEDT framework have been used to understand the unexpected regioselectivity in the cycloaddition of sydnones to form pyrazole-containing helicenes. nih.gov

Ab Initio and Semi-Empirical Methods for Electronic Properties

The electronic properties of Sydnone, 3-hexyl- can be investigated using a range of computational methods, broadly categorized as ab initio and semi-empirical. libretexts.orgrsc.org

Ab initio methods are derived from first principles, attempting to solve the electronic Schrödinger equation without experimental data. libretexts.org These methods provide a high level of theory and can accurately predict various electronic properties. However, they are computationally expensive, limiting their application to smaller systems. libretexts.orgresearchgate.net

Semi-empirical methods , on the other hand, incorporate some experimental parameters to simplify the calculations. libretexts.orgrsc.org This makes them computationally less demanding and suitable for larger molecules. rsc.org These methods are particularly useful for studying trends in electronic properties across a series of related compounds. rsc.org

Both methods are used to calculate properties such as:

Molecular geometry: Determining the three-dimensional arrangement of atoms.

Charge distribution: Mapping the electron density to identify positive and negative regions within the molecule. innovareacademics.in The exocyclic oxygen atom in the sydnone ring carries a significant negative charge. wikipedia.org

Molecular orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are crucial for understanding chemical reactivity.

Quantitative Structure-Reactivity Relationship (QSRR) Investigations

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural features of a molecule and its chemical reactivity. nih.gov These studies are valuable for predicting the reactivity of new compounds and for understanding the factors that govern reaction outcomes.

Correlation of Structural Parameters with Reactivity Profiles

In QSRR studies of Sydnone, 3-hexyl-, various structural parameters, also known as descriptors, would be correlated with its observed reactivity in different chemical transformations. These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule.

Geometrical: Derived from the 3D structure of the molecule.

Electronic: Calculated using quantum chemical methods, such as atomic charges, dipole moments, and HOMO/LUMO energies. nih.gov

By performing a statistical analysis, a QSRR model can be developed to predict the reactivity of other, similar sydnone derivatives. Such models have been successfully applied to understand the cytotoxicity of 3-styrylchromones. nih.gov

Substituent Effects on Reaction Rates and Selectivity

The nature and position of substituents on the sydnone ring can significantly influence its reactivity. libretexts.orglibretexts.org The hexyl group at the 3-position of Sydnone, 3-hexyl- is an electron-donating group. ontosight.ai Electron-donating groups increase the electron density on the ring, which can affect the rates and selectivity of reactions. libretexts.org

For example, in electrophilic aromatic substitution reactions, electron-donating groups generally increase the reaction rate and direct incoming electrophiles to the ortho and para positions. libretexts.org While the sydnone ring is not a simple aromatic system, the electronic effects of substituents play a similar role in modulating its reactivity. The influence of various substituents on the photochemical behavior and fluorescence properties of molecules has been well-documented. numberanalytics.com

QSRR studies can quantify these substituent effects. By systematically varying the substituent at the 3-position and other positions of the sydnone ring and measuring the corresponding reaction rates and selectivities, a predictive model can be built. This approach has been used to study the structure-activity relationships of sydnone-based analogues of combretastatin (B1194345) A4. whiterose.ac.uk

Applications and Emerging Directions in Sydnone, 3 Hexyl Research

Sydnones as Building Blocks in Organic Synthesis

Sydnones, including the 3-hexyl derivative, are highly valued as synthons in organic chemistry due to their unique electronic characteristics and reactivity. researchgate.netbenthamscience.com Their application spans the creation of complex molecular architectures and the generation of reactive intermediates for catalysis.

Synthesis of Complex Heterocyclic Scaffolds via Cycloadditions

A primary application of sydnones in organic synthesis is their participation in [3+2] cycloaddition reactions. These reactions, where the sydnone (B8496669) acts as a 1,3-dipole, provide a direct route to valuable heterocyclic structures, particularly pyrazoles. The reaction of a sydnone with an alkyne, for instance, leads to the formation of a pyrazole (B372694) ring system after the extrusion of carbon dioxide. This method is a cornerstone for accessing polysubstituted pyrazoles, which are significant scaffolds in medicinal and agricultural chemistry. researchgate.net

The versatility of this reaction allows for the incorporation of a wide array of substituents onto the resulting pyrazole ring, dictated by the substitution pattern of both the sydnone and the alkyne. While specific studies on the cycloaddition reactions of Sydnone, 3-hexyl- are not extensively detailed in readily available literature, the general reactivity of 3-alkyl-substituted sydnones suggests its utility in this context. The hexyl group would be incorporated as a substituent on one of the nitrogen atoms of the resulting pyrazole ring, influencing the lipophilicity and steric profile of the final molecule.

Recent advancements in this area have focused on overcoming the often harsh conditions required for thermal cycloadditions. The development of copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) has emerged as a significant improvement, offering milder reaction conditions and greater control over regioselectivity. nih.gov This catalytic approach expands the scope of accessible pyrazole derivatives from sydnone precursors.

Furthermore, the reaction of sydnones with arynes has been explored to synthesize more complex, fused heterocyclic systems. This strategy has been successfully employed to create heterohelicenes, demonstrating the power of sydnone cycloadditions in building intricate, three-dimensional molecular architectures. acs.orgnih.gov

Precursors for Novel N-Heterocyclic Carbene Ligands in Catalysis

Recent research has unveiled a novel application for sydnones as precursors to a unique class of N-heterocyclic carbenes (NHCs). NHCs are a vital class of ligands in organometallic chemistry and catalysis, known for their strong σ-donating properties and their ability to form stable complexes with a wide range of metals.

The deprotonation of certain sydnone derivatives can lead to the formation of anionic N-heterocyclic carbenes. d-nb.infohelsinki.fi This transformation opens up new avenues for ligand design, as these anionic NHCs possess distinct electronic properties compared to their neutral counterparts. While direct evidence for the generation of an NHC from Sydnone, 3-hexyl- is not prominent, the general principle suggests its potential as a precursor. The hexyl substituent would likely influence the solubility and steric bulk of the resulting NHC ligand, which are critical parameters in catalytic applications.

The generation of these novel NHCs from sydnones has been shown to be a viable strategy for the in-situ formation of catalytically active species. This approach has been explored in the context of various cross-coupling reactions, highlighting the potential of sydnone-derived NHCs to mediate challenging chemical transformations. nih.gov

Table 1: Comparison of Conventional vs. Sydnone-Derived N-Heterocyclic Carbenes

FeatureConventional NHCsSydnone-Derived Anionic NHCs
Charge NeutralAnionic
Electronic Properties Strong σ-donorsPotentially stronger σ-donors due to anionic character
Precursors Imidazolium, triazolium saltsSydnone derivatives
Generation Deprotonation of azolium saltsDeprotonation of sydnone ring

Role in Multi-Step Synthesis Strategies

The reactivity of the sydnone ring and its ability to be readily converted into other functional groups make it a valuable intermediate in multi-step synthetic sequences. The synthesis of complex molecules often relies on a series of robust and predictable chemical transformations, and sydnones can play a crucial role in such strategies.

For example, the cycloaddition of a sydnone can be a key step in a longer synthetic route, providing a core heterocyclic structure that is further elaborated. The resulting pyrazole can be functionalized at various positions, allowing for the introduction of additional complexity and the construction of the final target molecule.

The stability of the sydnone ring under various conditions, coupled with its specific reactivity, allows for its strategic incorporation into a synthetic plan. The hexyl group of Sydnone, 3-hexyl- can provide increased solubility in organic solvents, which can be advantageous in multi-step solution-phase synthesis.

Exploration in Materials Science

The unique properties of sydnones are also being explored in the field of materials science, with potential applications in the development of novel functional materials.

Development of Functional Materials Based on Sydnone-Containing Architectures

The incorporation of sydnone moieties into polymer backbones or as pendant groups is an emerging area of research for creating functional materials. google.com The dipolar nature of the sydnone ring can impart unique properties to polymers, such as altered solubility, thermal stability, and dielectric properties.

One approach involves the use of bifunctional sydnone derivatives as monomers in polymerization reactions. For example, a sydnone with two reactive sites can undergo polymerization with a suitable co-monomer to form a sydnone-containing polymer. The properties of the resulting polymer can be tuned by the choice of the sydnone monomer and the co-monomer.

Another strategy is the post-polymerization modification of a pre-existing polymer with a sydnone-containing molecule. This allows for the introduction of the sydnone functionality onto a well-defined polymer scaffold. The cycloaddition chemistry of sydnones can also be utilized to cross-link polymer chains, leading to the formation of robust polymer networks with enhanced thermal and mechanical properties. google.com While specific examples detailing the use of Sydnone, 3-hexyl- in functional polymers are not widely reported, its amphiphilic character, arising from the polar sydnone ring and the nonpolar hexyl chain, suggests its potential as a monomer or modifier for creating polymers with tailored properties for applications such as coatings, membranes, or electronic materials.

Sydnone Derivatives in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form organized assemblies. whiterose.ac.uk The self-assembly of molecules into well-defined structures is a powerful bottom-up approach for the fabrication of nanomaterials. researchgate.netcore.ac.uk

Amphiphilic molecules, which possess both hydrophilic (polar) and hydrophobic (nonpolar) parts, are key building blocks in supramolecular chemistry. researchgate.netrsc.org Sydnone, 3-hexyl- can be considered an amphiphilic molecule due to the polar, mesoionic sydnone ring and the nonpolar hexyl tail. This amphiphilic nature suggests that it could self-assemble in solution to form various nanostructures, such as micelles or vesicles.

The specific architecture of the self-assembled structures would depend on factors such as the concentration of the sydnone derivative, the solvent system, and the temperature. The ability to control the self-assembly of sydnone derivatives opens up possibilities for creating novel nanomaterials for applications in drug delivery, sensing, and catalysis. The hexyl chain plays a crucial role in driving the hydrophobic interactions that lead to self-assembly.

Table 2: Potential Supramolecular Assemblies of Amphiphilic Sydnone Derivatives

Type of AssemblyDriving ForcesPotential Applications
Micelles Hydrophobic interactions of the hexyl chains in a polar solvent.Drug delivery, solubilization of nonpolar substances.
Vesicles Bilayer formation driven by the amphiphilic nature of the molecule.Encapsulation of hydrophilic molecules, model membrane systems.
Nanosheets π-π stacking of the sydnone rings and hydrophobic interactions.Electronic materials, sensors.

Non-Biological Sensing Applications

While dedicated non-biological sensors based on 3-hexyl-sydnone have not been extensively reported, the inherent reactivity of the sydnone core presents significant potential for the development of novel chemosensors. The primary mechanism for such applications would likely be "turn-on" fluorescence or phosphorescence, where the sydnone ring acts as a latent signaling component.

Research has demonstrated that sydnone-coumarin and styryl-pyridinium sydnone derivatives can function as profluorophores in biological imaging. rsc.orgrsc.org These molecules exhibit low intrinsic fluorescence but undergo a cycloaddition reaction with specific analytes (like strained alkynes) to form highly fluorescent pyrazole products. rsc.org This "click-and-release" or "click-and-light-up" strategy is a powerful concept for sensor design. Similarly, rhenium(I) polypyridine complexes incorporating a sydnone moiety have been developed as phosphorogenic probes. sci-hub.se

These principles can be extrapolated to non-biological contexts. A 3-hexyl-sydnone could be functionalized onto a sensor substrate, such as metal oxide nanostructures, graphene, or carbon nanotubes, which are common platforms for chemiresistive or optical sensors. chemrxiv.orgbwise.kr The sydnone would act as a recognition element for a target analyte capable of participating in a 1,3-dipolar cycloaddition. The reaction would trigger a measurable signal, such as a change in fluorescence, color, or electrical resistance. The hexyl group, in this context, would primarily influence the compound's solubility and interaction with the sensor substrate material.

Table 1: Potential Non-Biological Sensing Strategies Based on Sydnone Reactivity

Sensing StrategyPrinciplePotential SignalRole of 3-Hexyl-Sydnone
Fluorogenic Sensing Analyte-triggered cycloaddition converts a weakly fluorescent sydnone into a highly fluorescent pyrazole. rsc.orgrsc.orgIncreased fluorescence intensity (Turn-on).Recognition element and profluorophore.
Phosphorogenic Sensing Analyte-triggered cycloaddition with a sydnone-metal complex alters its phosphorescent properties. sci-hub.seChange in phosphorescence.Recognition element and pro-phosphorophore.
Chemiresistive Sensing Sydnone immobilized on a semiconductor (e.g., metal oxide) reacts with an analyte, altering the material's conductivity. bwise.krChange in electrical resistance/current.Surface functionalization and recognition agent.

Advanced Experimental Methodologies for Studying Sydnone, 3-Hexyl-

To unlock the full potential of 3-hexyl-sydnone, researchers are employing sophisticated experimental techniques to probe its fundamental properties and optimize its reactions. Electrochemistry, photocatalysis, and continuous flow chemistry represent the forefront of this exploration.

Electrochemistry for Redox Behavior and Mechanistic Probes

Electrochemical methods, particularly cyclic voltammetry (CV), are crucial for understanding the redox behavior of sydnones and for probing reaction mechanisms. whiterose.ac.uksrce.hrelectrochemsci.orgsrce.hr Studies on 3-substituted sydnones reveal that they are electrochemically active, typically undergoing irreversible reduction. srce.hrresearchgate.net The process is generally diffusion-controlled. electrochemsci.org

The electrochemical reduction of the sydnone ring has been investigated at glassy carbon electrodes under various conditions. electrochemsci.orgsrce.hr For 3-aryl sydnones, the process is dependent on factors like pH, solvent, and the nature of the substituents. electrochemsci.org In acidic media, studies have reported that the reduction can involve either a one-electron or a two-electron transfer, depending on the specific derivative. For example, some 3-aryl-4-bromo sydnones undergo a one-electron reduction, leading to a proposed dimerization mechanism. electrochemsci.org In contrast, other 3-aryl sydnones (e.g., 3-phenyl, 3-tolyl) have been shown to undergo a two-electron reduction to form a 2,4-dihydro-1,2,3-oxadiazole-5-one derivative. srce.hr

These electrochemical investigations provide valuable data on the electronic properties of the sydnone ring and how they are influenced by substituents like the hexyl group. This information is vital for designing sydnone-based materials for applications in areas like organic electronics or redox-based sensing.

Table 2: Representative Electrochemical Data for Sydnone Derivatives Data extracted from studies on related sydnone compounds to illustrate typical values.

CompoundMedium/Supporting ElectrolyteReduction Peak Potential (Epc vs. Ag/AgCl)TransferReference
3-Phenyl SydnoneAcetonitrile:Water (20:80 v/v) / H₂SO₄-0.962 VIrreversible researchgate.net
3-p-Tolyl SydnoneBR Buffer, pH 2.3-0.99 VIrreversible srce.hr
3-p-Anisyl SydnoneBR Buffer, pH 2.3-1.02 VIrreversible srce.hr
3-Aryl-4-bromo SydnoneAqueous DMF / H₂SO₄Not specified, one-electron processIrreversible electrochemsci.org

Photocatalysis in Sydnone Chemistry

Traditional 1,3-dipolar cycloadditions involving sydnones often require harsh thermal conditions, such as high temperatures and long reaction times. researchgate.net A significant recent advancement is the use of visible-light photocatalysis to mediate these reactions under ambient conditions. nih.govd-nb.info This approach utilizes the synergistic combination of an organocatalyst and a photocatalyst to activate the sydnone. whiterose.ac.ukresearchgate.net

Mechanistic studies, including luminescence quenching and radical trap experiments, suggest that the reaction proceeds via a triplet energy transfer from the excited state of the photocatalyst to the sydnone. whiterose.ac.uk This generates an excited-state sydnone intermediate that then undergoes the cycloaddition. whiterose.ac.uk This method has been successfully applied to the reaction between N-arylsydnones and enamines to produce 1,4-disubstituted pyrazoles with high yields and excellent regiocontrol at room temperature. whiterose.ac.uk

However, a noteworthy limitation of this specific photocatalytic system is the observed non-reactivity of N-alkylsydnones, which would include 3-hexyl-sydnone. whiterose.ac.uk This finding indicates that the nature of the substituent at the N-3 position is critical for the success of this photocatalytic pathway and highlights an area for future research to develop photocatalytic systems compatible with aliphatic sydnones. Another photosensitized reaction has been discovered for the decarboxylative synthesis of hydrazides from mesoionic sydnones and carboxylic acids. acs.org

Continuous Flow Chemistry for Optimized Synthesis and Reactivity Studies

Continuous flow chemistry is emerging as a powerful technology for the synthesis and reactivity studies of sydnone derivatives, offering improved safety, efficiency, and scalability compared to traditional batch processes. researchgate.netresearchgate.net This methodology has been successfully applied to the copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) reaction to produce 1,4-disubstituted pyrazoles. whiterose.ac.ukrsc.org

In a typical flow setup, a solution of the sydnone (including aliphatic derivatives) and an alkyne is passed through a heated column or cartridge packed with a solid-supported copper catalyst. rsc.orgmdpi.com This approach allows for significantly reduced reaction times—often from many hours in batch to just a few hours or even minutes in flow—while maintaining high yields and regioselectivity. rsc.org The ability to use packed beds of heterogeneous catalysts simplifies product purification and catalyst recycling.

The implementation of flow chemistry has proven the feasibility of scaling up the production of pyrazoles from sydnones, making these valuable heterocycles more accessible for further applications. whiterose.ac.ukrsc.org This technique is particularly advantageous for handling potentially hazardous reagents or intermediates and for precise control over reaction parameters like temperature and residence time, leading to more reproducible outcomes. mdpi.comrsc.org

Table 3: Comparison of Batch vs. Continuous Flow for Copper-Catalyzed Sydnone-Alkyne Cycloaddition

ParameterBatch SynthesisContinuous Flow SynthesisReference
Catalyst Homogeneous or Heterogeneous CuSilica-supported Cu catalyst in a packed cartridge rsc.org
Temperature Typically 140-180 °C140 °C rsc.org
Reaction Time Several hours (1-20 h)2-5 hours for scale-up whiterose.ac.ukrsc.org
Scalability Can be challengingReadily scalable for multi-gram production whiterose.ac.uk
Workup Filtration and chromatographyFiltration and chromatography (catalyst is contained) rsc.org
Applicability Aromatic and Aliphatic SydnonesAromatic and Aliphatic Sydnones rsc.org

Future Perspectives and Research Challenges

Development of Novel and Efficient Synthetic Pathways

The traditional synthesis of sydnones, first developed in 1935, often involves the cyclodehydration of N-nitroso-N-substituted amino acids. wikipedia.org While effective, this method can have limitations regarding substrate scope and functional group tolerance. Future research is directed towards creating more versatile and efficient synthetic routes to 3-hexylsydnone and its analogs.

Table 1: Comparison of Synthetic Approaches for Sydnone (B8496669) Derivatives

Synthetic ApproachAdvantagesChallenges
Classical Cyclodehydration Well-established methodology.Limited substrate scope, use of potentially hazardous reagents.
Metal-Catalyzed Reactions Potential for higher efficiency and selectivity.Catalyst cost and removal, optimization of reaction conditions.
Multicomponent Reactions High atom economy, simplified procedures.Discovery of suitable reaction partners, control of stereoselectivity.
Flow Chemistry Improved safety, scalability, and reproducibility.Initial setup costs, requirement for specialized equipment.

Discovery of Unprecedented Reactivity Modes for 3-Hexylsydnone

Sydnones are known for their unique mesoionic character, which imparts them with distinct reactivity. wikipedia.org They possess both positive and negative charges delocalized within the ring system, making them valuable dipoles in cycloaddition reactions. wikipedia.org A primary focus of future research is to uncover new and unprecedented ways in which 3-hexylsydnone can react.

One promising avenue is the exploration of its use as a precursor to other complex heterocyclic systems. The ring-opening of the sydnone core, potentially triggered by light or heat, could generate reactive intermediates that can be trapped to form novel molecular architectures. uochb.cz Furthermore, the exocyclic oxygen atom of the sydnone ring carries a significant negative charge, suggesting potential for electrophilic substitution reactions at this position, a reactivity mode that remains largely unexplored. wikipedia.org The synthesis of sydnone methides, where the exocyclic oxygen is replaced by a carbon substituent, opens up the possibility of generating anionic N-heterocyclic carbenes, which are highly reactive and versatile intermediates. researchgate.net

Advanced Computational Modeling for Predictive Chemistry and Catalyst Design

Computational modeling is becoming an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes. plos.orgresearchgate.net For 3-hexylsydnone, advanced computational methods can provide deep insights into its electronic structure, stability, and reactivity. wikipedia.org

Density functional theory (DFT) calculations can be employed to model the transition states of reactions involving 3-hexylsydnone, helping to elucidate reaction mechanisms and predict the stereochemical outcome of reactions. acs.org This predictive power is particularly valuable in the design of new catalysts for sydnone synthesis and functionalization. By simulating the interaction between the sydnone substrate and a potential catalyst, researchers can identify promising catalyst candidates before embarking on extensive experimental work. mdpi.comrit.edu Computational models can also be used to predict the physical and chemical properties of novel 3-hexylsydnone derivatives, guiding the synthesis of materials with desired characteristics. nih.gov

Table 2: Applications of Computational Modeling in 3-Hexylsydnone Research

Modeling TechniqueApplicationPotential Impact
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of reactivity.Rational design of experiments, discovery of new reactions.
Molecular Docking Not applicable (focus is on non-biological applications).Not applicable.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of catalytic cycles.Design of more efficient and selective catalysts.
Molecular Dynamics (MD) Simulation of bulk properties of materials derived from 3-hexylsydnone.Prediction of material performance for specific applications.

Expansion of Diverse Non-Biological Applications

While some sydnone derivatives have been investigated for their biological activity, there is a growing interest in exploring the non-biological applications of 3-hexylsydnone. wikipedia.org The unique electronic properties and reactivity of the sydnone ring make it an attractive building block for the creation of novel functional materials.

One potential application is in the field of polymer chemistry. The dipolar nature of 3-hexylsydnone could be exploited to create polymers with interesting electronic or optical properties. For example, it could be incorporated into the backbone of a polymer to influence its conductivity or used as a pendant group to modify its solubility and thermal stability. Another area of interest is the use of 3-hexylsydnone in the synthesis of energetic materials, although this remains a highly specialized and regulated field of research. The development of new synthetic methods will be crucial for accessing a wider range of functionalized sydnones, which will in turn broaden the scope of their potential applications. eurekaselect.com

Sustainability and Green Chemistry Approaches in Sydnone Synthesis

In line with the growing emphasis on sustainable chemical practices, future research on 3-hexylsydnone will increasingly focus on developing greener synthetic methods. epitomejournals.compaperpublications.org The principles of green chemistry aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. acs.org

A key aspect of this is the replacement of traditional organic solvents with more environmentally benign alternatives, such as water or supercritical fluids. matanginicollege.ac.in The development of catalytic reactions is also central to green chemistry, as catalysts can significantly reduce the amount of waste generated compared to stoichiometric reagents. paperpublications.org Researchers are exploring the use of recoverable and reusable catalysts to further improve the sustainability of sydnone synthesis. paperpublications.org Another important consideration is atom economy, which is a measure of how efficiently the atoms from the reactants are incorporated into the final product. acs.org Synthetic routes with high atom economy are inherently more sustainable. acs.org By embracing these principles, the chemical community can ensure that the future development and application of 3-hexylsydnone are both scientifically innovative and environmentally responsible. skpharmteco.com

Q & A

Basic: What experimental design principles are critical for optimizing the synthesis of 3-hexyl-sydnone?

Answer:
A factorial design approach is recommended to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst concentration). This method allows simultaneous testing of multiple factors and their interactions, reducing the number of trials while identifying optimal conditions . Pre-experimental screening (e.g., solubility tests) should precede full factorial setups to eliminate non-viable parameters. Post-synthesis, characterize intermediates via thin-layer chromatography (TLC) to monitor reaction progression.

Basic: Which spectroscopic and computational methods are most effective for characterizing 3-hexyl-sydnone’s electronic properties?

Answer:
Combine UV-Vis spectroscopy (to assess π→π* transitions) with density functional theory (DFT) calculations (e.g., B3LYP/6-31G** basis sets) to correlate experimental spectra with molecular orbital configurations. Nuclear magnetic resonance (NMR) analysis (¹H, ¹³C, and 2D-COSY) resolves structural ambiguities, while X-ray crystallography provides definitive bond-length data. Cross-validate computational results with experimental data to refine theoretical models .

Advanced: How can researchers reconcile contradictions in reported reactivity profiles of 3-hexyl-sydnone derivatives?

Answer:
Conduct a systematic research synthesis:

Categorize studies by reaction conditions (solvent, catalyst, substituents).

Apply meta-analysis to quantify effect sizes for conflicting outcomes (e.g., regioselectivity in cycloadditions).

Identify methodological biases (e.g., inconsistent purity validation via HPLC).

Design controlled replication studies with standardized protocols to isolate variables .

Advanced: What theoretical frameworks best explain the mesoionic behavior of 3-hexyl-sydnone in supramolecular assemblies?

Answer:
Use conceptual density functional theory (CDFT) to calculate Fukui indices and electrophilicity, linking electronic parameters to observed reactivity. Pair this with molecular dynamics (MD) simulations to model solvent interactions and self-assembly kinetics. Ground findings in Hückel’s 4n+2 rule for aromaticity or Marcus theory for electron transfer, depending on the application .

Basic: How should researchers design stability studies for 3-hexyl-sydnone under varying environmental conditions?

Answer:
Adopt a pre-test/post-test control group design:

  • Expose samples to stressors (light, humidity, heat) in controlled chambers.
  • Monitor degradation via high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy.
  • Use Arrhenius plots to extrapolate shelf-life under standard conditions. Include inert atmospheres (N₂/Ar) as negative controls .

Advanced: What methodological strategies address inconsistencies in 3-hexyl-sydnone’s biological activity data?

Answer:

Assay Standardization: Use orthogonal assays (e.g., enzyme inhibition and cell viability) to cross-validate activity.

Error Propagation Analysis: Quantify uncertainties from bioassay protocols (e.g., pipetting accuracy).

QSAR Modeling: Relate structural descriptors (logP, polar surface area) to bioactivity trends, identifying outliers for re-testing .

Basic: What steps ensure reproducibility in synthesizing 3-hexyl-sydnone analogs?

Answer:

Document all parameters (e.g., stirring rate, drying time) using FAIR data principles.

Validate purity via triple detection (HPLC, melting point, elemental analysis).

Share protocols via open-access platforms with machine-readable metadata .

Advanced: How can AI-driven automation enhance the study of 3-hexyl-sydnone’s reaction mechanisms?

Answer:
Implement closed-loop robotic platforms (e.g., AI-guided flow reactors) to iteratively optimize reaction pathways. Train neural networks on kinetic data (e.g., time-resolved FTIR) to predict intermediate states. Validate hypotheses with in situ Raman spectroscopy and transition-state calculations .

Basic: What are the best practices for analyzing 3-hexyl-sydnone’s thermal decomposition products?

Answer:
Use thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts. For non-volatile residues, apply matrix-assisted laser desorption/ionization (MALDI) imaging. Compare decomposition pathways under oxidative vs. inert atmospheres .

Advanced: How can interdisciplinary approaches resolve gaps in understanding 3-hexyl-sydnone’s role in materials science?

Answer:
Integrate ab initio molecular modeling (materials studio) with experimental data (XRD, TEM) to predict crystallographic behavior. Collaborate with physicists to assess conductivity via four-point probe measurements. Publish datasets in interdisciplinary repositories (e.g., Zenodo) to enable meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.